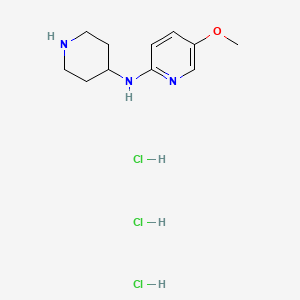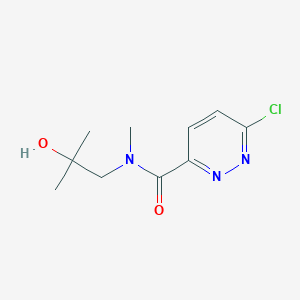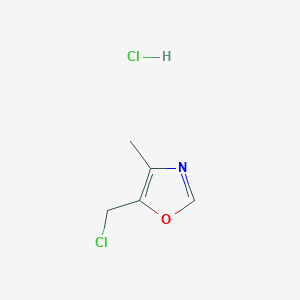
5-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 5-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride involves several steps. One common method includes the reaction of 5-methoxypyridin-2-amine with piperidine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or water, followed by the addition of hydrochloric acid to form the trihydrochloride salt .
Industrial production methods may involve bulk manufacturing processes, where the compound is synthesized in large quantities using similar reaction conditions but optimized for scale-up. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
5-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .
Aplicaciones Científicas De Investigación
5-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases
Mecanismo De Acción
The mechanism of action of 5-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparación Con Compuestos Similares
5-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride can be compared with other similar compounds, such as:
N-(piperidin-4-yl)pyridin-2-amine: This compound shares a similar structure but lacks the methoxy group, which may result in different chemical and biological properties.
5-Methoxy-N-(piperidin-4-yl)pyridin-2-amine: This compound is similar but does not have the trihydrochloride salt form, which may affect its solubility and stability
Propiedades
IUPAC Name |
5-methoxy-N-piperidin-4-ylpyridin-2-amine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.3ClH/c1-15-10-2-3-11(13-8-10)14-9-4-6-12-7-5-9;;;/h2-3,8-9,12H,4-7H2,1H3,(H,13,14);3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYQLSBZXMNLPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)NC2CCNCC2.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-cyanocyclopentyl)carbamoyl]methyl 3-bromo-1H-indole-2-carboxylate](/img/structure/B2974164.png)
![N-[2-Fluoro-1-(2-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2974165.png)
![7-Chloro-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2974166.png)

![METHYL 2-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE](/img/structure/B2974169.png)


![2-[(3-Fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2974174.png)
![2-Chloro-N-[[2,5-difluoro-4-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B2974176.png)


![3-[(4-chlorophenyl)methyl]-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/new.no-structure.jpg)
